molecular formula C9H12BFO2 B13489689 (4-Fluoro-3-isopropylphenyl)boronic acid

(4-Fluoro-3-isopropylphenyl)boronic acid

Cat. No.: B13489689
M. Wt: 182.00 g/mol
InChI Key: GGDRSZIXACMIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-3-isopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H12BFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 4-position and an isopropyl group at the 3-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-isopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-3-isopropylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves large-scale borylation reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Properties

Molecular Formula

C9H12BFO2

Molecular Weight

182.00 g/mol

IUPAC Name

(4-fluoro-3-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C9H12BFO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,12-13H,1-2H3

InChI Key

GGDRSZIXACMIRE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.